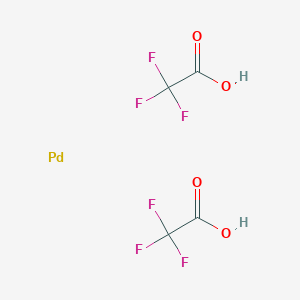
Palladium Bis(2,2,2-trifluoroacetate); Palladium Bis(trifluoroacetate); Palladium Trifluoroacetate;Trifluoroacetic Acid palladium(2+) Salt Trifluoroacetic Acid Palladium(II) Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of palladium(II) trifluoroacetate typically involves the reaction of palladium sources with trifluoroacetic acid. One common method includes dissolving palladium(II) acetate in trifluoroacetic acid and evaporating the solution to obtain the desired product . Another method involves placing sponge palladium in hydrochloric acid, introducing chlorine gas to generate chloropalladite, and then reacting it with trifluoroacetic acid and nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of palladium(II) trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Palladium(II) trifluoroacetate undergoes various types of reactions, including:
Oxidation: It catalyzes the selective allylic oxidation of olefins to allyl acetates.
Reduction: It can be used in mild decarboxylation reactions of electron-rich aromatic acids.
Substitution: It is involved in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Common Reagents and Conditions
Common reagents used in reactions with palladium(II) trifluoroacetate include electron-rich aromatic acids, olefins, and unactivated arenes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving palladium(II) trifluoroacetate include allyl acetates, keto alcohols, and various coupled products from cross-coupling reactions .
Scientific Research Applications
Palladium(II) trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the synthesis of anticancer agents and phospholipase D inhibitors.
Medicine: Its role in the synthesis of biologically active compounds makes it valuable in medicinal chemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which palladium(II) trifluoroacetate exerts its effects involves the formation of palladium complexes that facilitate various organic reactions. For example, in oxidation reactions, it acts as an electron transfer agent, while in cross-coupling reactions, it forms palladium intermediates that enable the coupling of different organic molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to palladium(II) trifluoroacetate include:
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) iodide
- Palladium(II) acetylacetonate
Uniqueness
Palladium(II) trifluoroacetate is unique due to its high solubility in organic solvents and its ability to catalyze a wide range of reactions under mild conditions. Its trifluoroacetate ligand provides distinct reactivity compared to other palladium salts, making it particularly useful in selective oxidation and cross-coupling reactions .
Properties
Molecular Formula |
C4H2F6O4Pd |
|---|---|
Molecular Weight |
334.47 g/mol |
IUPAC Name |
palladium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7); |
InChI Key |
COLUEFHMCJXSGI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















